3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
CAS No.: 1797727-20-8
Cat. No.: VC5106934
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797727-20-8 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.424 |
| IUPAC Name | 3-cyano-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H24N2O2/c1-24-20(17-7-14-5-15(9-17)10-18(20)8-14)12-22-19(23)16-4-2-3-13(6-16)11-21/h2-4,6,14-15,17-18H,5,7-10,12H2,1H3,(H,22,23) |
| Standard InChI Key | VQCGKOXIQNZVPM-UHFFFAOYSA-N |
| SMILES | COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=CC(=C4)C#N |
Introduction
3-Cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a complex organic compound with a molecular formula of C20H24N2O2 and a molecular weight of 324.4 g/mol . This compound combines a benzamide core with a methoxyadamantane moiety, which is known for its unique structural properties and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis protocols for 3-cyano-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as amidation, alkylation, and cyanation steps, typically requiring careful control of reaction conditions to achieve the desired stereochemistry.
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to explore its chemical, biological, and material properties. This could involve detailed spectroscopic analysis (e.g., NMR, IR), biological activity screening, and studies on its stability and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume